molecular formula C4H7IN2 B3392370 3-(2-iodoethyl)-3-methyl-3H-diazirine CAS No. 1002754-71-3

3-(2-iodoethyl)-3-methyl-3H-diazirine

Cat. No. B3392370
M. Wt: 210.02 g/mol
InChI Key: RVPRDPWXYBAEHO-UHFFFAOYSA-N
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Description

“3-(2-iodoethyl)-3-methyl-3H-diazirine” is likely a diazirine compound. Diazirines are three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom. They are often used as photoaffinity labels in biological research .


Synthesis Analysis

While specific synthesis methods for “3-(2-iodoethyl)-3-methyl-3H-diazirine” were not found, similar compounds such as “2-Iodoethyl ether” and “(2-Iodoethyl)benzene” can be synthesized from corresponding alcohols or benzene derivatives .


Molecular Structure Analysis

The molecular structure of “3-(2-iodoethyl)-3-methyl-3H-diazirine” would likely include a three-membered diazirine ring with a 2-iodoethyl and a methyl group attached .


Chemical Reactions Analysis

Ethers, which “3-(2-iodoethyl)-3-methyl-3H-diazirine” might be classified as, generally require the breaking of a C-O or C-H bond to undergo reactions. This can be challenging and often requires strong heating or specific conditions .


Physical And Chemical Properties Analysis

While specific properties for “3-(2-iodoethyl)-3-methyl-3H-diazirine” were not found, similar compounds such as “2-Iodoethyl ether” and “(2-Iodoethyl)benzene” are typically colorless to slightly reddish yellow liquids .

Scientific Research Applications

Photoactivated Modification of Carbon Surfaces

3-Aryl-3-(trifluoromethyl)diazirines, similar to 3-(2-iodoethyl)-3-methyl-3H-diazirine, have been shown to be effective photoactivated carbene precursors. These compounds are useful for covalent surface modification of graphitic carbon and carbon nanotubes. This application is demonstrated by attaching organometometallic diazirine derivatives to carbon surfaces, indicating their potential in materials science and surface engineering (Lawrence et al., 2011).

Photolysis in Cryogenic Matrixes

Research involving the photolysis of alkylhalodiazirines, which are structurally related to 3-(2-iodoethyl)-3-methyl-3H-diazirine, has been conducted to observe the formation of various photoproducts. This study offers insights into the photolytic behavior of diazirines in different environments, providing valuable information for their application in chemical analysis and synthesis (Wierlacher et al., 1993).

Membrane Protein Labeling

3-(Trifluoromethyl)-3-(m-[125I]iodophenyl)diazirine, a compound similar to 3-(2-iodoethyl)-3-methyl-3H-diazirine, has been used as a photoactivatable probe for selectively labeling the hydrophobic core of membranes. This technique is particularly useful in the study of intrinsic membrane proteins, allowing for detailed analysis of protein structures and interactions within the membrane environment (Brunner & Semenza, 1981).

Investigating Protein Conformations

3H-diazirine, similar to 3-(2-iodoethyl)-3-methyl-3H-diazirine, has been employed as a minimal photochemical reagent to investigate the conformation of proteins. This approach helps in understanding the topography of protein surfaces and internal spaces, and it's particularly useful in studying conformational transitions and mapping solvent accessibility along polypeptide sequences (Craig et al., 2002).

Studying Carbene Formation and Reactivity

Research on diazirines, including compounds like 3-(2-iodoethyl)-3-methyl-3H-diazirine, has focused on their role as carbene progenitors. The study of carbene formation and reactivity is significant in organic chemistry, offering insights into novel synthetic pathways and mechanisms, particularly in the context of biological systems and surface modification research (McAllister et al., 2008).

Safety And Hazards

The safety data sheet for “(2-Iodoethyl)benzene”, a similar compound, suggests that it can cause skin, eye, and respiratory irritation. It should be handled with caution and proper protective measures should be taken .

properties

IUPAC Name

3-(2-iodoethyl)-3-methyldiazirine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IN2/c1-4(2-3-5)6-7-4/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPRDPWXYBAEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-iodoethyl)-3-methyl-3H-diazirine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DS Ziemianowicz, JL MacCallum… - Journal of the American …, 2020 - ACS Publications
The functional properties of a protein are strongly influenced by its topography, or the solvent-facing contour map of its surface. Together with crosslinking, covalent labeling mass …
Number of citations: 8 pubs.acs.org
W Danyang - 2018 - search.proquest.com
Bioorthogonal chemistry and cell-based chemical proteomics have been widely applied in drug discovery and target validation of bioactive compounds. In the first project, different …
Number of citations: 2 search.proquest.com
AJ McDonald, DR Leon, KA Markham, B Wu… - Structure, 2019 - cell.com
The cellular isoform of the prion protein (PrP C ) serves as precursor to the infectious isoform (PrP Sc ), and as a cell-surface receptor, which binds misfolded protein oligomers as well …
Number of citations: 34 www.cell.com
KA Markham - 2018 - search.proquest.com
Investigating the Cellular Prion Protein’s Metal Driven cis Interaction Kathleen A. Markham The cellular prion protein (PrP C) undergoes an NC interdomain interaction upon the addition …
Number of citations: 3 search.proquest.com

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